Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

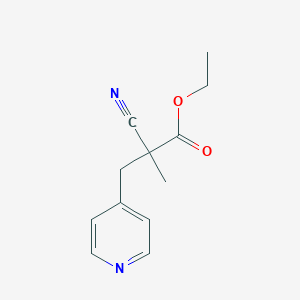

The compound ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate exhibits a complex molecular architecture that incorporates multiple functional groups within a single framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound with the Chemical Abstracts Service registry number 1423033-94-6. The molecular formula C12H14N2O2 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 218.25 grams per mole.

The structural framework consists of a propanoate backbone modified with a cyano substituent and a methyl group at the alpha position, while the pyridin-4-yl moiety is attached via a methylene bridge. The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)C(C)(Cc1ccncc1)C#N provides a detailed description of the connectivity pattern. This structural arrangement creates a quaternary carbon center bearing both the cyano and methyl substituents, contributing to the compound's unique three-dimensional geometry.

The International Chemical Identifier string InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3 further confirms the molecular connectivity and provides standardized chemical identification. The presence of the pyridine ring introduces aromatic character to the molecule, while the ester functionality contributes to its chemical reactivity profile. The positioning of the pyridine nitrogen atom at the para position relative to the methylene linkage creates specific electronic and steric effects that influence the overall molecular behavior.

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-methyl-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLURGUDYJVFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthesis Strategies

The synthesis of compounds like ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate typically involves multiple steps, including condensation reactions and substitution reactions. Here are some general strategies:

Condensation Reactions : These involve combining two molecules to form a new compound with the loss of a small molecule, often water or methanol. For example, the condensation of diethyl acetone-1,3-dicarboxylate with malononitrile can form intermediate compounds that can be further modified.

Substitution Reactions : These are used to introduce specific functional groups into the molecule. For instance, the substitution of a dimethylamino group with an amino group in certain intermediates can lead to diverse derivatives.

Analytical Techniques

Analytical techniques are crucial for verifying the structure and purity of synthesized compounds. Common methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

- Infrared (IR) Spectroscopy : Helps identify functional groups within the molecule based on their vibrational frequencies.

- Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern of the compound.

Data Analysis

| Analytical Technique | Expected Data for this compound |

|---|---|

| 1H NMR | Signals corresponding to ethyl group, methyl group, and pyridine protons. |

| 13C NMR | Peaks for cyano carbon, carbonyl carbon, and aromatic carbons. |

| IR Spectroscopy | Absorption bands for cyano group (~2200 cm^-1), ester carbonyl (~1700 cm^-1), and aromatic rings. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules due to its reactive functional groups, particularly the cyano and pyridine moieties, which can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts cyano group to carboxylic acids or ketones. |

| Reduction | Reduces cyano group to an amine. |

| Substitution | Ester group can react with nucleophiles to form new derivatives. |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity:

Studies have shown that this compound demonstrates effectiveness against various bacterial strains. Its mechanism may involve disruption of microbial enzymes or receptors essential for cellular processes.

Anticancer Activity:

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. The structural characteristics, particularly the presence of the cyano and pyridine groups, are believed to enhance its biological activity .

Medicinal Chemistry

The compound is explored as a potential drug candidate or building block for pharmaceuticals. Its unique structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against common bacterial pathogens. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines. Further analysis revealed alterations in signaling pathways related to cell survival, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The cyano group and pyridinyl moiety may play crucial roles in its biological activity, potentially interacting with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, applications, and properties of Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate and analogous compounds:

Physicochemical Properties

- Solubility: The hydrochloride salt of Ethyl 2-amino-3-(pyridin-4-yl)propanoate exhibits enhanced water solubility compared to the neutral cyano derivative .

- Conformational Stability: Syn-periplanar conformations in Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate stabilize crystal packing , a feature that may extend to the title compound.

- Spectroscopic Data : ¹H-NMR of related compounds (e.g., δ = 7.2–7.0 ppm for aromatic protons in pyridine derivatives) aids structural validation .

Research Findings and Industrial Relevance

- Structural Insights : Crystallographic studies using SHELX software confirm syn-periplanar geometries in acrylate derivatives, informing reactivity predictions for the title compound.

- Flavor vs. Pharma Divide: While ethyl propanoate derivatives dominate food chemistry (e.g., Ethyl hexanoate in pineapple ), pyridine- and cyano-substituted analogs are niche in drug synthesis due to tailored electronic properties.

- Synthetic Challenges: The pyridine ring in this compound may complicate synthesis, necessitating optimized solvents (e.g., THF/DMF in Compound 30 ) or protective groups.

Biologische Aktivität

Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound has a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 218.25 g/mol. The compound features a cyano group , a methyl group , and a pyridine ring , which contribute to its chemical reactivity and biological activity. It can be synthesized via the reaction of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of sodium ethoxide under reflux conditions, followed by purification through recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated various derivatives of this compound, highlighting its effectiveness against certain bacterial strains. The mechanism is believed to involve interaction with microbial enzymes or receptors, disrupting essential cellular processes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. The compound's structural features, particularly the cyano and pyridinyl groups, are thought to play crucial roles in these activities .

The exact mechanism of action for this compound remains partially understood. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in metabolic pathways. This interaction may lead to alterations in signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

- Anticancer Efficacy : In vitro studies demonstrated that the compound reduced the viability of breast cancer cells (MCF-7 line) by approximately 60% at a concentration of 25 µM after 48 hours, indicating its potential as an anticancer agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate to improve yield and purity?

- Methodological Answer : Start with a nucleophilic substitution or condensation reaction between ethyl 2-cyanoacetate and a pyridinyl precursor. For example, a two-step synthesis involving ethyl isonicotinoylacetate (yield ~86%) via Claisen condensation of ethyl isonicotinate and ethyl cyanoacetate under basic conditions (e.g., NaH in THF) . Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) and purify using flash column chromatography. Adjust stoichiometry (e.g., 2:1 molar ratio of acrylate derivatives to pyridinyl halides) to suppress side reactions like oligomerization .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for accurate electron density mapping of the cyano and pyridinyl groups .

- NMR : Assign peaks using - COSY and HSQC to resolve overlapping signals (e.g., pyridinyl protons at δ 8.5–7.5 ppm and methyl groups at δ 1.2–1.5 ppm) .

- Mass spectrometry : Employ high-resolution ESI-MS to confirm the molecular ion peak at m/z 219.1004 (calculated for CHNO).

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). The cyano group is prone to hydrolysis in acidic conditions (t < 7 days at pH 2), while the ester moiety is stable in anhydrous ethanol for >30 days .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Methodological Answer : Synthesize chiral analogs (e.g., ethyl 3-amino-3-(pyridin-4-yl)propanoate) and use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy. For diastereomeric resolution, derivatize with Mosher’s acid chloride and analyze -NMR splitting patterns .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR coupling constants)?

- Methodological Answer : Investigate dynamic effects like restricted rotation of the pyridinyl ring or tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d (25–80°C) to observe coalescence of split peaks. Compare with DFT-calculated coupling constants (B3LYP/6-31G*) .

Q. How can computational modeling predict reactivity in catalytic applications (e.g., cross-coupling reactions)?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The cyano group’s electron-withdrawing nature lowers the LUMO energy (-1.8 eV), favoring nucleophilic attack at the α-carbon .

Q. What mechanistic insights can be gained from kinetic studies of its degradation pathways?

- Methodological Answer : Use -isotopic labeling and LC-MS/MS to track ester hydrolysis. Pseudo-first-order kinetics in alkaline conditions (k = 0.12 h at pH 12) suggest base-catalyzed cleavage. For oxidative pathways, employ EPR to detect radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.